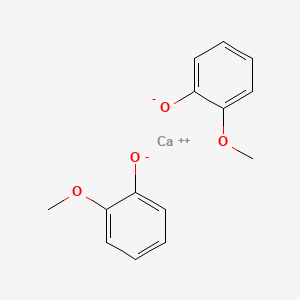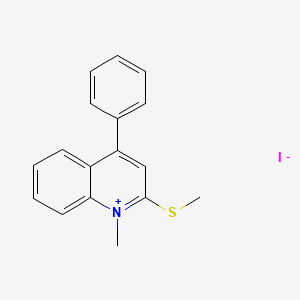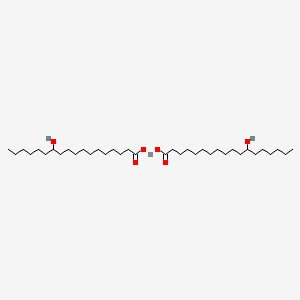
Dipotassium bis(sulphito(2-)-O,O')palladate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium bis[sulfito(2-)-o,o’]palladate(2-) is a coordination compound with the molecular formula K₂[Pd(SO₃)₂]. It is known for its unique chemical properties and applications in various fields, including catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium bis[sulfito(2-)-o,o’]palladate(2-) can be synthesized through the reaction of palladium(II) salts with potassium sulfite in an aqueous medium. The reaction typically involves the following steps:
- Dissolution of palladium(II) chloride (PdCl₂) in water.
- Addition of potassium sulfite (K₂SO₃) to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtration and drying of the resulting product .
Industrial Production Methods
Industrial production of dipotassium bis[sulfito(2-)-o,o’]palladate(2-) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Dipotassium bis[sulfito(2-)-o,o’]palladate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium metal or lower oxidation state complexes.
Substitution: Ligand exchange reactions where the sulfito ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are used.
Substitution: Ligand exchange reactions often involve the use of ligands like ammonia (NH₃) or phosphines (PR₃).
Major Products Formed
Oxidation: Formation of palladium(IV) complexes.
Reduction: Formation of palladium(0) metal.
Substitution: Formation of new palladium complexes with different ligands.
Scientific Research Applications
Dipotassium bis[sulfito(2-)-o,o’]palladate(2-) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Material Science: The compound is used in the synthesis of palladium-containing materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as an anticancer agent and its interactions with biological molecules.
Mechanism of Action
The mechanism by which dipotassium bis[sulfito(2-)-o,o’]palladate(2-) exerts its effects involves coordination with target molecules. The palladium center can interact with various substrates, facilitating chemical transformations. In biological systems, it may interact with proteins and DNA, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Dipotassium bis[chloro(2-)-o,o’]palladate(2-)
- Dipotassium bis[nitrito(2-)-o,o’]palladate(2-)
- Dipotassium bis[cyano(2-)-o,o’]palladate(2-)
Uniqueness
Dipotassium bis[sulfito(2-)-o,o’]palladate(2-) is unique due to its specific ligand environment, which imparts distinct chemical reactivity and stability. Compared to other palladate complexes, it offers unique catalytic properties and potential biological activities .
Properties
CAS No. |
85117-79-9 |
|---|---|
Molecular Formula |
H4K2O6PdS2+2 |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
dipotassium;palladium;sulfurous acid |
InChI |
InChI=1S/2K.2H2O3S.Pd/c;;2*1-4(2)3;/h;;2*(H2,1,2,3);/q2*+1;;; |
InChI Key |
ULIGAEHXSCESAH-UHFFFAOYSA-N |
Canonical SMILES |
OS(=O)O.OS(=O)O.[K+].[K+].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![hexahydro-6a-pentyl-2H-cyclopenta[b]furan](/img/structure/B12662096.png)
